K00546

CLK1 inhibition alternative splicing kinase selectivity profiling

Researchers investigating CDK-mediated cell cycle control and CLK-dependent alternative splicing crosstalk often face confounding variables from multi-agent protocols. K00546 eliminates this by simultaneously inhibiting CDK1/cyclin B (IC50=0.6 nM), CDK2/cyclin A (IC50=0.5 nM), CLK1 (IC50=8.9 nM), and CLK3 (IC50=29.2 nM) as a single agent. • ~1000-fold more potent than Roscovitine at CDK1/2 - minimizes DMSO solvent artifacts in cellular assays • Most potent commercially available CLK3 inhibitor among characterized chemotypes (cf. KH-CB19 IC50=530 nM; TG003 IC50>4000 nM) • ATP-competitive binding validated by high-resolution co-crystal structure with CLK3 (PDB: 2WU6, 1.92 Å) • Induces G2/M arrest in HCT-116 cells at EC50=15 nM, confirming cellular target engagement at low nanomolar concentrations

Molecular Formula C15H13F2N7O2S2
Molecular Weight 425.4 g/mol
CAS No. 443798-47-8
Cat. No. B1662397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameK00546
CAS443798-47-8
Synonyms5-amino-3-[[4-(aminosulfonyl)phenyl]amino]-N-(2,6-difluorophenyl)-1H-1,2,4-triazole-1-carbothioamide
Molecular FormulaC15H13F2N7O2S2
Molecular Weight425.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)NC(=S)N2C(=NC(=N2)NC3=CC=C(C=C3)S(=O)(=O)N)N)F
InChIInChI=1S/C15H13F2N7O2S2/c16-10-2-1-3-11(17)12(10)21-15(27)24-13(18)22-14(23-24)20-8-4-6-9(7-5-8)28(19,25)26/h1-7H,(H,21,27)(H2,19,25,26)(H3,18,20,22,23)
InChIKeyARIOBGGRZJITQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A solid

Structure & Identifiers


Interactive Chemical Structure Model





K00546 (Cdk1/2 Inhibitor III) Procurement Guide: Triazole Carbothioamide Multi-Kinase Inhibitor for Cell Cycle and Alternative Splicing Research


K00546 (CAS 443798-47-8), also known as Cdk1/2 Inhibitor III, is a cell-permeable triazole-1-carbothioamide small-molecule inhibitor that targets cyclin-dependent kinases CDK1/cyclin B and CDK2/cyclin A with sub-nanomolar potency [1]. The compound also potently inhibits the CDC2-like kinase family members CLK1 and CLK3 [2]. Its multi-target profile across both cell cycle regulators and alternative splicing kinases distinguishes it from agents with narrower selectivity, and its ATP-competitive binding mode has been validated by co-crystal structures with CLK3 (PDB: 2WU6) [3].

Why Generic CDK or CLK Inhibitors Cannot Substitute for K00546 in Precision Kinase Studies


Substituting K00546 with a single-target CDK1/2 inhibitor or a CLK-selective compound fails to replicate its unique dual-pathway perturbation profile. First-generation CDK inhibitors such as Roscovitine exhibit IC50 values in the micromolar range against CDK1 and CDK2, representing an approximately 1000-fold potency deficit relative to K00546's sub-nanomolar activity [1]. Conversely, selective CLK inhibitors like KH-CB19 or TG003 lack the concomitant sub-nanomolar CDK1/2 inhibition that drives cell cycle arrest in experimental systems [2]. The combined CDK/CLK inhibition profile is structurally linked to K00546's triazole diamine scaffold, which engages distinct hydrogen-bonding interactions with the kinase hinge region; co-crystal structures confirm that alternative chemotypes cannot recapitulate this precise binding geometry [3].

K00546 Quantitative Differentiation Evidence: Head-to-Head Kinase Selectivity and Cellular Activity Comparisons


CLK1 Inhibition: K00546 Demonstrates Superior Potency Relative to KH-CB19 and TG003

In a head-to-head enzymatic inhibition assay against CLK1, K00546 exhibited an IC50 of 8.9 ± 3 nM, representing approximately 2.2-fold greater potency than KH-CB19 (IC50 = 19.7 ± 6 nM) and approximately 5.5-fold greater potency than TG003 (IC50 = 48.6 ± 16 nM) [1]. All values were determined from three independent experiments under identical assay conditions.

CLK1 inhibition alternative splicing kinase selectivity profiling

CLK3 Inhibition: K00546 Achieves 18-Fold Greater Potency Than KH-CB19

Against CLK3, K00546 demonstrated an IC50 of 29.2 ± 8 nM, which is approximately 18-fold more potent than the comparator KH-CB19 (IC50 = 530 ± 140 nM) and far exceeds TG003, which exhibits negligible CLK3 inhibition (IC50 > 4000 nM) [1]. These data were generated from three independent replicates under identical assay conditions.

CLK3 inhibition kinase selectivity splicing regulation

CDK1/CDK2 Potency: K00546 Outperforms First-Generation Inhibitors by Three Orders of Magnitude

K00546 inhibits CDK1/cyclin B and CDK2/cyclin A with IC50 values of 0.6 nM and 0.5 nM, respectively [1]. In contrast, the widely used first-generation CDK inhibitor Roscovitine (Seliciclib) exhibits IC50 values of 650 nM against Cdc2 (CDK1) and 700 nM against CDK2 [2]. This represents an approximately 1083-fold potency advantage for K00546 against CDK1 and a 1400-fold advantage against CDK2. The guanine-based CDK inhibitor NU2058 displays even weaker activity, with IC50 values of 26 μM and 17 μM against CDK1 and CDK2, respectively [3].

CDK1 inhibition CDK2 inhibition cell cycle regulation

Cellular Activity: K00546 Induces G2/M Cell Cycle Arrest at Nanomolar Concentrations

In HCT-116 colon cancer cells, K00546 treatment induces G2/M phase cell cycle arrest with an EC50 of 15 nM, with the effect observable within 6 hours of exposure . This cellular potency is consistent with its sub-nanomolar enzymatic inhibition of CDK1/cyclin B and CDK2/cyclin A, confirming cell permeability and target engagement in an intact cellular system.

cell cycle arrest G2/M checkpoint HCT-116 cellular EC50

Structural Validation: Co-Crystal Structure Confirms Distinct Binding Mode of K00546 to CLK3

A co-crystal structure of K00546 bound to CLK3 has been solved at 1.92 Å resolution (PDB ID: 2WU6), confirming that the compound occupies the ATP-binding site as a typical ATP-mimetic triazole diamine inhibitor [1]. The structure reveals specific hydrogen-bonding interactions between K00546's triazole core and kinase hinge residues. This binding mode differs from that of the non-ATP-mimetic CLK inhibitor KH-CB19 (PDB ID: 2VAG for CLK1; 2WU7 for CLK3), which engages the hinge region via halogen bonding and induces distinct conformational changes in helix αC and the phosphate-binding loop [2].

co-crystal structure CLK3 ATP-competitive inhibitor structure-based drug design

K00546 Application Scenarios: Evidence-Based Research and Industrial Use Cases


Investigating Functional Interplay Between Cell Cycle Regulation and Alternative Splicing

K00546 is uniquely suited for studies examining how CDK-mediated cell cycle progression intersects with CLK-dependent alternative splicing control. Because K00546 inhibits CDK1/cyclin B (IC50 = 0.6 nM), CDK2/cyclin A (IC50 = 0.5 nM), CLK1 (IC50 = 8.9 nM), and CLK3 (IC50 = 29.2 nM) simultaneously, it enables researchers to probe the combined phenotypic consequences of dual-pathway inhibition in a single-agent experimental system [1]. This eliminates confounding variables introduced by combination treatments with separate CDK and CLK inhibitors, which may exhibit non-overlapping pharmacokinetic behaviors or differential cell permeability.

High-Potency CDK1/2 Inhibition for Cell Cycle Studies Requiring Minimal Solvent Exposure

For cell cycle research applications where solvent (e.g., DMSO) concentration must be minimized to avoid cytotoxicity or membrane perturbation, K00546's sub-nanomolar CDK1/2 potency provides a decisive advantage. Achieving equivalent CDK1 inhibition with Roscovitine would require approximately 1000-fold higher compound concentrations, correspondingly increasing the DMSO content in culture media and potentially introducing solvent-dependent artifacts [2]. K00546 induces G2/M arrest in HCT-116 cells with an EC50 of 15 nM, confirming that potent enzymatic inhibition translates to cellular activity at low nanomolar treatment concentrations .

CLK3-Focused Splicing Studies Requiring Robust Isoform Inhibition

K00546 provides the most potent commercially available inhibition of CLK3 (IC50 = 29.2 ± 8 nM) among characterized CLK inhibitors. Alternative CLK inhibitors either exhibit substantially weaker CLK3 activity (KH-CB19: IC50 = 530 ± 140 nM) or are effectively inactive against this isoform (TG003: IC50 > 4000 nM) [3]. Researchers investigating CLK3-specific contributions to alternative splicing regulation or CLK3-dependent pathological processes should prioritize K00546 to ensure adequate target engagement at experimentally feasible concentrations.

Structure-Based Analog Development and Kinase Selectivity Profiling

The availability of a high-resolution co-crystal structure of K00546 bound to CLK3 (PDB ID: 2WU6, 1.92 Å resolution) provides a validated structural framework for medicinal chemistry efforts aimed at optimizing kinase selectivity or developing probe molecules [4]. The triazole diamine scaffold engages the kinase hinge region through defined hydrogen-bonding interactions that can be systematically modified in analog design. This structural information is essential for interpreting selectivity data and guiding rational compound optimization, distinguishing K00546 from CLK inhibitors for which experimental co-crystal structures remain unavailable.

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